7-methoxy-6-nitro-1H-quinolin-2-one
Description
7-Methoxy-6-nitro-1H-quinolin-2-one is a substituted quinolinone derivative characterized by a methoxy group at position 7 and a nitro group at position 6 of the quinoline backbone. Quinolinones are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyridinone ring.
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
7-methoxy-6-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8N2O4/c1-16-9-5-7-6(2-3-10(13)11-7)4-8(9)12(14)15/h2-5H,1H3,(H,11,13) |
InChI Key |
ISDFLIYWWIWNNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CC(=O)NC2=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key structural and functional differences between 7-methoxy-6-nitro-1H-quinolin-2-one and related compounds:
Electronic Effects
- Nitro vs. Methoxy/Hydroxy: The nitro group at position 6 in this compound strongly deactivates the quinoline ring, making it less reactive toward electrophilic substitution compared to 6-methoxy-2(1H)-quinolinone . In contrast, methoxy and hydroxy groups (e.g., in 7-hydroxy-2(1H)-quinolinone) activate the ring for further functionalization.
Solubility and Stability
- Methoxy vs. Hydroxy: The methoxy group in the target compound reduces aqueous solubility compared to the hydroxy analog (7-hydroxy-2(1H)-quinolinone), which can form hydrogen bonds with water .
- Thermal Stability: The nitro substituent may lower the melting point relative to 6-methoxy-2(1H)-quinolinone (MP 207–208°C) due to increased molecular asymmetry .
Research Implications
The unique electronic and steric profile of this compound positions it as a candidate for further studies in:
- Materials Science: Electron-deficient quinolinones may serve as ligands in luminescent metal complexes or organic semiconductors.
Future work should explore its biological activity, crystallographic data (using tools like SHELXL ), and comparative pharmacokinetics with halogenated or hydroxylated analogs.
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